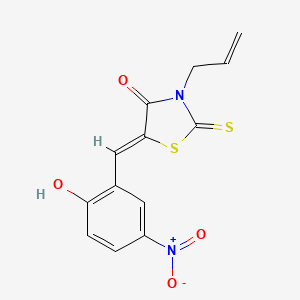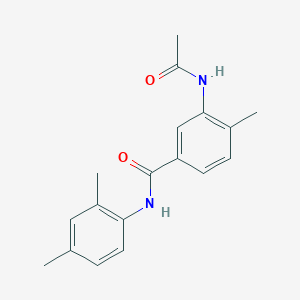
ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate, also known as EMNP, is a chemical compound that belongs to the family of pyrimidine derivatives. EMNP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
Mécanisme D'action
The exact mechanism of action of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is not well understood. However, several studies have suggested that ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to exert several biochemical and physiological effects. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to play a crucial role in the pathogenesis of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate possesses several advantages as a research tool. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is stable and can be easily synthesized using a simple and efficient method. Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to possess significant anti-inflammatory and anti-tumor activities, making it an attractive candidate for drug discovery. However, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate also possesses several limitations. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is relatively insoluble in water, which can limit its use in certain experiments. Moreover, the exact mechanism of action of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is not well understood, which can limit its use in certain studies.
Orientations Futures
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has significant potential for future research. One of the primary areas of future research is the development of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Moreover, future research can focus on elucidating the exact mechanism of action of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate and identifying its molecular targets. Furthermore, future research can also focus on improving the solubility of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate, which can increase its utility in various experiments.
Méthodes De Synthèse
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-nitrobenzaldehyde with thiourea in the presence of ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to obtain ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is in medicinal chemistry. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to possess significant anti-inflammatory and anti-tumor activities. Several studies have reported that ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has also been shown to possess anti-oxidant and anti-bacterial activities.
Propriétés
IUPAC Name |
ethyl 6-methyl-4-(2-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-13(18)11-8(2)15-14(22)16-12(11)9-6-4-5-7-10(9)17(19)20/h4-7,12H,3H2,1-2H3,(H2,15,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWOZKUGHLERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5195064.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5195083.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5195098.png)
![N-(5-chloro-2-methylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5195108.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![methyl N-[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5195131.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195150.png)
![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)

![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)
![ethyl 3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5195171.png)
